N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium
Description
N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium is a quaternary ammonium salt characterized by a positively charged nitrogen center substituted with two ethyl groups, a propenyl (prop-2-en-1-yl) chain, and a propargyl (prop-2-yn-1-yl) group bearing a 3-methylphenyl substituent. Its structure combines conjugated alkenyl and alkynyl moieties with aromatic and alkyl functionalities, making it a versatile candidate for catalytic and synthetic applications.
Properties
Molecular Formula |
C17H24N+ |
|---|---|
Molecular Weight |
242.38 g/mol |
IUPAC Name |
diethyl-[3-(3-methylphenyl)prop-2-ynyl]-prop-2-enylazanium |
InChI |
InChI=1S/C17H24N/c1-5-13-18(6-2,7-3)14-9-12-17-11-8-10-16(4)15-17/h5,8,10-11,15H,1,6-7,13-14H2,2-4H3/q+1 |
InChI Key |
AQOFTLQNGNTNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC=C)CC#CC1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM typically involves multiple steps, starting with the preparation of the individual functional groups. The diethyl group can be introduced through alkylation reactions, while the 3-(3-methylphenyl)prop-2-yn-1-yl group can be synthesized via Sonogashira coupling reactions. The prop-2-en-1-yl group can be added through allylation reactions. The final step involves the formation of the azanium ion, which can be achieved through protonation under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or copper may be used to facilitate the coupling reactions, and the process may be optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Hydroxide ions (OH⁻), amines (NH₂R)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DIETHYL3-(3-METHYLPHENYL)PROP-2-YN-1-YLAZANIUM exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Features:
- Quaternary Ammonium Core : The nitrogen atom is bonded to two ethyl groups, a propenyl chain, and a 3-(3-methylphenyl)prop-2-yn-1-yl group, resulting in a cationic species .
- Aromatic-Alkynyl Moiety : The propargyl group is attached to a meta-methyl-substituted phenyl ring, introducing steric and electronic effects distinct from simpler phenyl derivatives .
Comparison with Similar Compounds
The structural and functional attributes of N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium are compared below with key analogs (Table 1), followed by a detailed analysis.
Table 1: Structural and Functional Comparison of Quaternary Ammonium and Tertiary Amine Analogs
Nitrogen Substituent Effects
- Quaternary vs. Tertiary Amines : The target compound’s quaternary ammonium center enhances water solubility and stability compared to tertiary analogs like N,N-diethyl-3-phenylprop-2-yn-1-amine . Quaternary salts are less nucleophilic but participate in elimination or rearrangement reactions under basic conditions .
Aryl and Backbone Modifications
- Meta-Methylphenyl vs. Simple Phenyl : The 3-methylphenyl group in the target compound introduces electron-donating effects and steric hindrance, contrasting with unsubstituted phenyl derivatives (e.g., N,N-diethyl-3-phenylprop-2-yn-1-amine ). This substitution can alter regioselectivity in cross-coupling reactions .
- Propargyl vs. Propenyl Backbones : The propenyl group in the target compound enables [2,3]-sigmatropic rearrangements, as demonstrated in studies of allylic ammonium ylides . In contrast, purely propargyl-substituted amines (e.g., N,N-dimethylprop-2-yn-1-amine ) lack this reactivity.
Physicochemical Properties
- Solubility and Stability : Quaternary ammonium salts (target) exhibit higher polarity and melting points compared to tertiary amines. For example, N,N-dimethylprop-2-yn-1-amine is a liquid at room temperature, while the target compound is likely a crystalline solid.
- Spectroscopic Signatures: Isotopic labeling studies (e.g., ¹³C in 3-(4-fluorophenyl)-N,N-dimethyl-N-(2-(4-nitrophenoxy)-2-oxoethyl-2-¹³C)prop-2-en-1-aminium bromide ) highlight the utility of NMR in tracking rearrangement mechanisms, applicable to the target compound.
Research Findings and Mechanistic Insights
- Rearrangement Kinetics : Allylic ammonium ylides (e.g., This compound ) undergo [2,3]-rearrangements with rates influenced by aryl substituents. Meta-methyl groups may accelerate reactions by stabilizing transition states through hyperconjugation .
- Catalytic Asymmetry : Chiral catalysts developed for N-Methyl-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine could be adapted for the target compound, though steric effects from ethyl groups may necessitate ligand optimization.
Biological Activity
N,N-diethyl-N-[3-(3-methylphenyl)prop-2-yn-1-yl]prop-2-en-1-aminium is a synthetic compound that has garnered attention in various research fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a quaternary ammonium structure. The presence of the 3-(3-methylphenyl) group and the prop-2-en-1-aminium moiety contributes to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N |
| Molecular Weight | 256.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study conducted by Elmali et al. (1998) reported that derivatives of similar compounds demonstrated moderate to significant antibacterial activities. The activity was correlated with lipophilicity, suggesting that modifications to the compound could enhance its efficacy against microbial pathogens .
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell death. Further studies are necessary to elucidate the precise pathways involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the alkyl groups can significantly influence both potency and selectivity.
Table 3: SAR Analysis
| Substituent | Activity Change |
|---|---|
| Methyl on phenyl | Increased activity |
| Ethyl vs. Propyl group | Altered solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
